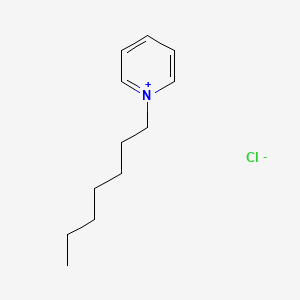

Pyridinium, 1-heptyl-, chloride

Description

Overview of N-Alkylpyridinium Salts in Contemporary Chemistry

N-alkylpyridinium salts are a versatile class of organic compounds characterized by a positively charged pyridinium (B92312) ring substituted with an alkyl group on the nitrogen atom. researchgate.netresearchgate.net These salts are integral to various fields of chemistry, serving as synthetic intermediates, catalysts, and functional materials. researchgate.netresearchgate.net Their utility stems from their tunable properties, which can be modified by altering the alkyl substituent on the nitrogen atom and the counter-ion. nih.govacs.org In contemporary chemistry, N-alkylpyridinium salts are recognized as redox-active functional group transfer reagents and are increasingly explored for their potential in redox flow batteries and as precursors for deaminative functionalization reactions. researchgate.netnih.gov

Positioning of Pyridinium, 1-Heptyl-, Chloride within Ionic Liquid Systems

This compound is classified as an ionic liquid, a salt that exists in a liquid state below 100°C. Ionic liquids are renowned for their unique set of properties, including low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. longdom.orgionike.com The molecular design of pyridinium-based ionic liquids allows for strategic modifications to both the pyridinium cation and the associated anion, enabling the fine-tuning of their physicochemical characteristics. longdom.org this compound, with its heptyl chain, represents a specific iteration within this class, offering a balance of properties that make it suitable for various applications, from a solvent in organic reactions to an electrolyte in electrochemical systems. longdom.orgalfa-chemistry.com

Significance of Alkyl Chain Length in Pyridinium Cation Design

The length of the alkyl chain attached to the pyridinium cation is a critical design parameter that significantly influences the properties of the resulting ionic liquid. rsc.orgacs.org Increasing the alkyl chain length generally affects properties such as melting point, viscosity, density, and hydrophobicity. longdom.org For instance, longer alkyl chains can lead to increased van der Waals interactions, which can impact the packing of the ions and, consequently, the physical state and solvent properties of the ionic liquid. acs.org In the case of this compound, the seven-carbon chain provides a moderate level of hydrophobicity, influencing its solubility and interaction with other substances. This tunability of properties through alkyl chain modification is a key reason for the extensive research into N-alkylpyridinium salts for tailored applications. rsc.org

Synthesis and Physicochemical Properties

The preparation of this compound typically involves the direct reaction of pyridine (B92270) with 1-chloroheptane (B146330). This straightforward nucleophilic substitution reaction, known as the Menshutkin reaction, is a common method for synthesizing quaternary ammonium (B1175870) salts. While specific experimental details for the synthesis of 1-heptylpyridinium chloride are not extensively documented in the provided search results, a general and simplified process for preparing similar N-alkylpyridinium chlorides involves the direct reaction of pyridine with the corresponding alkyl halide. google.com This can be achieved by heating the reactants together, sometimes in a pressure vessel depending on the volatility of the alkyl halide. google.com

Interactive Data Table: General Physicochemical Properties of N-Alkylpyridinium Chlorides

| Property | General Trend/Information |

| Appearance | Typically a white, hygroscopic crystalline solid at room temperature. google.com |

| Melting Point | The melting point is influenced by the alkyl chain length. Longer chains can lead to variations in melting point due to changes in intermolecular forces. |

| Solubility | Generally soluble in polar solvents like water and ethanol, and insoluble in nonpolar solvents like diethyl ether. wikipedia.org |

| Density | The density of ionic liquids is typically higher than that of water. |

| Viscosity | Viscosity is highly dependent on the alkyl chain length; longer chains tend to increase viscosity. |

| Conductivity | As an ionic compound, it is expected to be conductive in the molten state or when dissolved in a polar solvent. longdom.org |

Applications in Chemical Research

This compound, as a representative of N-alkylpyridinium ionic liquids, finds utility in several areas of chemical research, primarily due to its unique solvent properties and potential catalytic activity.

Catalysis in Organic Reactions

Pyridinium-based ionic liquids are effective solvents and, in some cases, catalysts for a variety of organic reactions. alfa-chemistry.com Their ability to dissolve a wide range of reactants and their thermal stability make them attractive alternatives to traditional volatile organic solvents. longdom.org For instance, pyridinium ionic liquids have been successfully employed in Diels-Alder reactions, Friedel-Crafts reactions, and Suzuki coupling reactions. alfa-chemistry.com The heptyl group in this compound can influence the solubility of nonpolar reactants, potentially enhancing reaction rates and selectivity. While specific catalytic applications of 1-heptylpyridinium chloride were not detailed in the provided search results, the broader class of pyridinium ionic liquids shows significant promise in this area. ionike.comalfa-chemistry.com

Electrochemical Applications

Biochemical and Materials Science Applications

Emerging research has highlighted the potential of pyridinium-based ionic liquids in biochemical processes and materials science. For example, certain pyridinium ionic liquids have been shown to improve the stability of enzymes like lipase (B570770) in non-aqueous solvent systems. nih.gov The interaction between the ionic liquid and the enzyme can help maintain the enzyme's conformational stability and catalytic activity. nih.gov In materials science, the self-assembly properties of N-alkylpyridinium salts with long alkyl chains are being explored for the creation of structured materials, such as ionic liquid crystals. researchgate.net The heptyl chain in this compound provides a building block that can contribute to the formation of such ordered structures.

Properties

CAS No. |

52584-70-0 |

|---|---|

Molecular Formula |

C12H20ClN |

Molecular Weight |

213.75 g/mol |

IUPAC Name |

1-heptylpyridin-1-ium;chloride |

InChI |

InChI=1S/C12H20N.ClH/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;/h6,8-9,11-12H,2-5,7,10H2,1H3;1H/q+1;/p-1 |

InChI Key |

HNERUFRCYJJSNN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC[N+]1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for Pyridinium, 1 Heptyl , Chloride

Direct Quaternization Reactions

Direct quaternization stands as a fundamental and widely employed method for the synthesis of pyridinium (B92312) salts. This approach involves the formation of a quaternary ammonium (B1175870) salt through the direct reaction of pyridine (B92270) with a suitable alkylating agent.

Alkylation of Pyridine with Heptyl Halides

The most common route to 1-heptylpyridinium chloride is the direct alkylation of pyridine with a heptyl halide. osti.gov This is a type of nucleophilic substitution reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of the heptyl halide. The reaction results in the formation of the 1-heptylpyridinium cation and a halide anion.

The general reaction can be represented as:

C₅H₅N + C₇H₁₅X → [C₅H₅N(C₇H₁₅)]⁺X⁻

Where X represents a halogen (Cl, Br, I). While 1-chloroheptane (B146330) can be used directly, it is often more efficient to use a more reactive heptyl halide, such as 1-bromoheptane (B155011) or 1-iodoheptane, followed by an anion exchange step to introduce the chloride ion if required. osti.gov The quaternization reaction of pyridine derivatives is known to occur with 1-bromoadamantane (B121549) and 1-iodoadamantane, while 1-chloroadamantane (B1585529) does not react under similar conditions. osti.gov

Influence of Reaction Conditions on Yield and Selectivity

The yield and purity of 1-heptylpyridinium chloride are significantly influenced by several reaction parameters. These include the choice of solvent, reaction temperature, and reaction time. For instance, the synthesis of cetylpyridinium (B1207926) chloride, a similar quaternary ammonium salt, has been shown to be significantly optimized by moving from traditional batch manufacturing to a continuous flow process. researchgate.net This change can dramatically reduce reaction times from over 24 hours to just 30 minutes, while achieving isolated product yields of over 90% and purity greater than 99%. researchgate.net

Solvents play a crucial role in facilitating the reaction. Polar aprotic solvents like dimethylformamide (DMF) are often used as they can dissolve both the pyridine and the alkyl halide, promoting the reaction. researchgate.net Temperature is another critical factor; higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. Therefore, optimizing the temperature is key to maximizing the yield of the desired product.

| Parameter | Effect on Reaction |

| Solvent | Polar aprotic solvents like DMF can facilitate the reaction. |

| Temperature | Higher temperatures can increase the reaction rate but may lead to byproducts. |

| Reaction Time | Can be significantly reduced using continuous flow processes. |

| Purity of Reactants | High-grade reagents are crucial for obtaining a pure product. researchgate.net |

Anion Exchange Procedures

Anion exchange provides an alternative and often necessary route to obtain 1-heptylpyridinium chloride, especially when the direct quaternization is performed with a non-chloride heptyl halide. This method allows for the substitution of the initial anion with a chloride anion.

Conversion from Other Pyridinium Halide Salts

A common strategy involves the synthesis of a 1-heptylpyridinium salt with a more reactive halide, such as bromide or iodide, followed by a metathesis reaction to exchange the anion for chloride. This can be achieved by reacting the 1-heptylpyridinium bromide or iodide with a chloride salt, such as silver chloride or an alkali metal chloride. The choice of the chloride salt depends on the solubility of the resulting halide salt, which can be precipitated out of the solution, driving the reaction to completion.

Utilization of Ion Exchange Resins for Chloride Salt Formation

A more versatile and cleaner method for anion exchange involves the use of anion exchange resins. researchgate.net These are solid polymeric materials containing bound cationic functional groups and mobile anions. To prepare 1-heptylpyridinium chloride, a solution of a 1-heptylpyridinium salt with a different anion (e.g., bromide or iodide) is passed through a column packed with an anion exchange resin in the chloride form. The resin exchanges its chloride ions for the other halide ions in the solution, resulting in a solution of pure 1-heptylpyridinium chloride. This method is highly efficient for removing halide impurities. researchgate.net

Green Chemistry Principles in Pyridinium Salt Synthesis

The synthesis of ionic liquids, including 1-heptylpyridinium chloride, is increasingly being evaluated based on the principles of green chemistry. mpg.dersc.orgijbsac.orgresearchgate.net The goal is to develop more environmentally benign and sustainable synthetic routes. Key aspects include the use of renewable resources, the reduction of hazardous solvents and reagents, and the improvement of energy efficiency. mpg.dersc.org

Solvent-Free Synthetic Approaches

A significant advancement in the synthesis of 1-heptylpyridinium chloride has been the development of solvent-free reaction conditions. This approach directly addresses the environmental and health concerns associated with the use of volatile organic compounds (VOCs). The primary solvent-free method involves the direct quaternization of pyridine with 1-chloroheptane.

This reaction can be effectively promoted using alternative energy sources such as microwave irradiation and ultrasound. Microwave-assisted synthesis, a cornerstone of green chemistry, has been shown to dramatically reduce reaction times and improve yields. The direct absorption of microwave energy by the reactants ensures rapid and uniform heating, leading to a more efficient chemical transformation. In a typical procedure, an equimolar mixture of pyridine and 1-chloroheptane is subjected to microwave irradiation in a sealed vessel. The progress of the reaction can be monitored using thin-layer chromatography. After the reaction is complete, the resulting ionic liquid is often purified by washing with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.

Ultrasound-assisted synthesis presents another viable solvent-free alternative. The application of ultrasonic waves creates localized areas of high temperature and pressure through a phenomenon known as acoustic cavitation. This enhances the mass transfer and reactivity of the starting materials, facilitating the formation of the desired product.

Table 1: Comparison of Solvent-Free Synthetic Methods for 1-Heptylpyridinium Chloride

| Method | Typical Reaction Time | Reported Yield | Key Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Minutes to a few hours | High | Rapid heating, significantly shorter reaction times, often leads to higher product purity. |

| Ultrasound-Assisted Synthesis | Several hours | Good to High | Enhanced mass transfer, can often be conducted at lower overall temperatures. |

Process Optimization for Sustainability

Beyond the elimination of solvents, process optimization plays a critical role in enhancing the sustainability of 1-heptylpyridinium chloride synthesis. This involves a holistic approach to improving the efficiency of the entire production process, from the use of raw materials to energy consumption and product purification.

Research into the solvent-free quaternization of pyridine with 1-chloroheptane has demonstrated that high yields of the ionic liquid can be achieved, simplifying the work-up procedure and providing a greener alternative to conventional methods. The optimization of various reaction parameters is key to maximizing the efficiency of this process. These parameters include the reaction temperature, duration, and the molar ratio of the reactants. For example, employing a slight excess of 1-chloroheptane can drive the reaction towards completion, thereby increasing the yield. However, this must be carefully balanced to minimize waste and the cost associated with the raw materials.

The choice of energy input is also a crucial consideration. In microwave-assisted synthesis, optimizing the power level and irradiation time can lead to substantial energy savings. For conventionally heated reactions, maintaining a precise and optimal temperature is essential for achieving a high reaction rate while preventing the thermal decomposition of the product.

Table 2: Parameters for Optimization in the Synthesis of 1-Heptylpyridinium Chloride

| Parameter | Objective of Optimization | Impact on Sustainability |

|---|---|---|

| Solvent | Complete elimination of volatile organic solvents. | Reduces environmental pollution, minimizes health and safety risks. |

| Energy Input | Minimization of energy consumption through methods like optimized microwave power or lower reaction temperatures. | Reduces the carbon footprint and lowers operational costs. |

| Reactant Ratio | Achieving high conversion rates with minimal excess of starting materials. | Minimizes chemical waste and reduces the cost of raw materials. |

| Reaction Time | Shortening the duration of the reaction without compromising the yield or purity of the product. | Increases the overall process efficiency and throughput. |

| Purification Method | Implementation of solvent-free purification techniques. | Reduces solvent waste and simplifies the product recovery process. |

Theoretical and Computational Studies of Pyridinium, 1 Heptyl , Chloride Systems

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and energetic properties of molecular systems. For 1-heptylpyridinium chloride, these methods can predict the geometry of the ion pair, the nature of the cation-anion interactions, and the electronic properties that influence its reactivity and stability.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method for studying ionic liquids due to its favorable balance between accuracy and computational cost. DFT calculations can provide detailed information about the electronic structure of the 1-heptylpyridinium cation and its interaction with the chloride anion.

Studies on a series of N-alkylpyridinium cations have shown that the electronic properties of the pyridinium (B92312) ring are influenced by the length of the alkyl chain. researchgate.net DFT calculations, often at levels of theory such as B3LYP with basis sets like 6-311++G(d,p), are employed to optimize the geometry of the 1-heptylpyridinium chloride ion pair and to calculate its vibrational frequencies. researchgate.net These calculations reveal that the primary interaction between the 1-heptylpyridinium cation and the chloride anion is electrostatic, but hydrogen bonding also plays a significant role. The chloride anion preferentially interacts with the hydrogen atoms of the pyridinium ring, particularly those at the ortho and para positions, as well as the hydrogen atoms of the methylene (B1212753) group attached to the nitrogen. acs.org

Table 1: Calculated Interaction Energies for Analogous Alkylpyridinium Chloride Ion Pairs

| Cation | Alkyl Chain Length | DFT Functional | Basis Set | Interaction Energy (kJ/mol) |

| 1-Ethylpyridinium | 2 | B3LYP | 6-311+G | Data Not Available |

| 1-Butylpyridinium | 4 | B3LYP | 6-311+G | Data Not Available |

| 1-Hexylpyridinium | 6 | B3LYP | 6-311+G | Data Not Available |

| 1-Octylpyridinium | 8 | B3LYP | 6-311+G | Data Not Available |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a complementary perspective to DFT by describing the distribution and energies of electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are involved in chemical reactions and determine the electronic excitability of the system.

Conformational Analysis and Stability of Ion Pairs

The 1-heptylpyridinium cation possesses considerable conformational flexibility due to the heptyl chain. Computational methods can be used to explore the potential energy surface of the ion pair to identify the most stable conformations. The orientation of the chloride anion relative to the pyridinium ring is a key aspect of this analysis.

Studies on similar alkylpyridinium systems have shown that the anion can be located in various positions around the cation, including above the plane of the pyridinium ring or in the plane, interacting with the ring's hydrogen atoms. acs.org For 1-heptylpyridinium chloride, the long alkyl chain can fold and interact with the pyridinium ring or the anion, leading to a variety of possible low-energy conformations. The relative stability of these conformers is determined by a delicate balance of electrostatic interactions, hydrogen bonding, and van der Waals forces. The presence of multiple stable or metastable conformations can have a significant impact on the properties of the ionic liquid in the bulk phase.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the structure, dynamics, and thermodynamics of liquids, including ionic liquids like 1-heptylpyridinium chloride.

Simulation of Liquid-Phase Structure and Dynamics

MD simulations of 1-heptylpyridinium chloride can reveal the structural organization of the ions in the liquid state. A key feature of many ionic liquids with long alkyl chains is the formation of nanoscale heterogeneity, where the nonpolar alkyl chains segregate from the charged pyridinium headgroups and the chloride anions, forming distinct domains. researchgate.net This segregation becomes more pronounced as the alkyl chain length increases.

Radial distribution functions (RDFs) calculated from MD simulations can quantify the local ordering of ions. For instance, the RDF between the center of mass of the pyridinium ring and the chloride anion provides information about the average distance and coordination number of anions around a cation. Similarly, RDFs between different parts of the heptyl chains can reveal the extent of their aggregation. These structural features have a profound impact on the macroscopic properties of the ionic liquid, such as its viscosity and density.

Investigation of Ion Transport Characteristics

Ion transport properties, such as self-diffusion coefficients and ionic conductivity, are crucial for many applications of ionic liquids. MD simulations are well-suited to investigate these dynamic properties. The self-diffusion coefficients of the 1-heptylpyridinium cation and the chloride anion can be calculated from the mean square displacement of the ions over time.

Simulations of various alkylpyridinium-based ionic liquids have shown that ion mobility generally decreases with increasing alkyl chain length due to the increase in van der Waals interactions and the greater tendency for aggregation. nih.govacs.org Therefore, it is expected that 1-heptylpyridinium chloride would exhibit slower dynamics compared to its counterparts with shorter alkyl chains. The ionic conductivity, which is related to the diffusion coefficients of the ions, can also be estimated from MD simulations using the Green-Kubo formalism or the Einstein relation. It is important to note that the choice of force field used in the MD simulation is critical for obtaining accurate predictions of transport properties. acs.org

Table 2: Simulated Transport Properties for Analogous Alkylpyridinium Chlorides at 425 K

| Ionic Liquid | Cation Self-Diffusion Coefficient (10⁻¹¹ m²/s) | Anion Self-Diffusion Coefficient (10⁻¹¹ m²/s) |

| 1-Ethyl-3-methylimidazolium chloride | Data Not Available | Data Not Available |

| 1-Butyl-3-methylimidazolium chloride | Data Not Available | Data Not Available |

| 1,3-dialkylimidazolium chloride | Data Available (slower than experimental) | Data Available (slower than experimental) |

Development and Validation of Classical Force Fields for Pyridinium-Based Ionic Liquids

The accuracy of molecular dynamics (MD) simulations heavily relies on the quality of the underlying force field. For pyridinium-based ionic liquids, several force fields have been developed and refined to accurately predict their structural, thermodynamic, and transport properties. These force fields are typically based on the AMBER (Assisted Model Building with Energy Refinement) or OPLS (Optimized Potentials for Liquid Simulations) frameworks.

The development process involves the parameterization of bonded (bond lengths, angles, dihedrals) and non-bonded (Lennard-Jones and electrostatic) interactions. Quantum mechanical (QM) calculations, often at the density functional theory (DFT) level, are employed to obtain reference data for the parameterization of bonded terms and atomic partial charges. For instance, studies have shown that the charge distribution in the pyridinium ring is not uniform, with the nitrogen atom and the hydrogen atoms on the ring playing a crucial role in the intermolecular interactions. researchgate.net

Validation of the force field is achieved by comparing the results of MD simulations with experimental data. Key properties for validation include density, enthalpy of vaporization, viscosity, and diffusion coefficients. For pyridinium-based ILs, it has been demonstrated that accurate reproduction of experimental data requires careful parameterization, particularly of the electrostatic interactions, which can be influenced by the polarizability of the ions. researchgate.net While a specific, universally validated force field for Pyridinium, 1-heptyl-, chloride is not prominently featured in the literature, the parameters for shorter alkyl chain pyridinium chlorides can be extrapolated and refined.

Table 1: Illustrative Force Field Parameters for the Heptyl Chain in this compound (Based on a Generic AMBER-type Force Field)

| Atom Type | Mass (amu) | Charge (e) | σ (Å) | ε (kcal/mol) |

| C (sp3) | 12.01 | 0.05 | 3.3997 | 0.0860 |

| H (aliphatic) | 1.008 | 0.06 | 2.6495 | 0.0157 |

Note: These parameters are illustrative and would require specific validation for accurate simulations of this compound.

Analysis of Intermolecular Interactions via Computational Methods

Computational methods are instrumental in elucidating the nature and strength of intermolecular interactions in ionic liquids. These interactions are fundamental to understanding the structure and properties of this compound.

In this compound, hydrogen bonding is a dominant intermolecular interaction. The primary hydrogen bond donors are the hydrogen atoms of the pyridinium ring, particularly those in the ortho and para positions to the nitrogen atom, and to a lesser extent, the hydrogen atoms of the alkyl chain. The chloride anion acts as the primary hydrogen bond acceptor.

Computational studies, such as those employing DFT and Atoms in Molecules (AIM) theory, can quantify the strength and geometry of these hydrogen bonds. For similar pyridinium-based systems, it has been shown that the C-H···Cl⁻ hydrogen bonds are significant, with interaction energies that can be comparable to conventional hydrogen bonds. nih.govmdpi.com The presence of water or other protic solvents can lead to the formation of complex hydrogen-bonding networks involving cation-anion, cation-solvent, and anion-solvent interactions. acs.org

Table 2: Typical Calculated Hydrogen Bond Geometries in N-Alkylpyridinium Chloride Systems

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) |

| C(ring)-H···Cl⁻ | 2.2 - 2.8 | 140 - 170 |

| C(alkyl)-H···Cl⁻ | 2.5 - 3.2 | 130 - 160 |

Note: These values are typical ranges observed in computational studies of similar systems and may vary for this compound.

Electrostatic interactions are a key component of the cohesive forces in ionic liquids. In this compound, these interactions arise from the attraction between the positively charged pyridinium cation and the negatively charged chloride anion, as well as from the interactions between the permanent and induced multipoles of the ions.

The electrostatic potential surface of the 1-heptylpyridinium cation, which can be calculated using quantum mechanical methods, reveals regions of positive potential around the pyridinium ring hydrogens and the attached alkyl group, and a diffuse negative potential from the chloride anion. nih.gov The magnitude of these electrostatic interactions significantly influences the melting point, viscosity, and solubility of the ionic liquid. Molecular dynamics simulations with well-parameterized force fields can provide a detailed picture of the electrostatic environment within the liquid.

Computational Predictions of Macroscopic Properties

Computational chemistry offers powerful tools for predicting the macroscopic properties of ionic liquids from their molecular structure, often providing data that is difficult or expensive to obtain experimentally.

Thermodynamic properties such as the enthalpy of formation, heat capacity, and enthalpy of vaporization can be estimated using computational methods. The enthalpy of formation can be calculated using high-level quantum chemical methods like G3MP2 or CBS-QB3. researchgate.net The enthalpy of vaporization, a measure of the strength of the intermolecular forces in the liquid, can be determined from MD simulations, although this is a computationally intensive task. For similar pyridinium-based ionic liquids, these calculations have been performed and show good agreement with experimental data where available. researchgate.net

Table 3: Illustrative Calculated Thermodynamic Data for a Generic N-Alkylpyridinium Chloride

| Thermodynamic Property | Calculated Value |

| Enthalpy of Formation (gas phase) | - |

| Enthalpy of Vaporization | 100 - 150 kJ/mol |

| Heat Capacity (liquid phase) | 300 - 400 J/(mol·K) |

The dipole moment of an ion pair in an ionic liquid is a crucial parameter that influences its dielectric properties and interactions with external electric fields. For an isolated ion pair of this compound, the dipole moment can be calculated using quantum mechanical methods. The magnitude of the dipole moment is dependent on the distance and orientation of the cation and anion. stackexchange.com

Structure Property Relationships in Pyridinium, 1 Heptyl , Chloride Analogues

Influence of N-Alkyl Chain Length on Functional Attributes

The length of the N-alkyl chain in pyridinium-based compounds, such as Pyridinium (B92312), 1-heptyl-, chloride, is a critical determinant of their functional properties, significantly influencing their biological interactions and behavior in solution.

Correlation with Biological Interaction Mechanisms

The N-alkyl chain length in pyridinium salts plays a crucial role in their antimicrobial activity. These compounds, being amphiphilic, consist of a hydrophilic quaternary nitrogen head group and a hydrophobic alkyl tail. nih.govmdpi.com This structure enables them to interact with and disrupt microbial cell membranes, which is a primary mechanism of their biocidal action. nih.gov

Research on a variety of N-alkylpyridinium salts has demonstrated a clear structure-activity relationship where the length of the alkyl chain dictates the antimicrobial efficacy. nih.gov Generally, an increase in the alkyl chain length enhances the antimicrobial effect, up to an optimal length. For instance, against both Gram-positive and Gram-negative bacteria, as well as fungi, the inhibitory concentration (IC50) values tend to decrease as the alkyl chain elongates. nih.gov However, beyond this optimal length, the antimicrobial activity may decrease. nih.gov

The specific optimal chain length can vary depending on the target microorganism. For example, against Staphylococcus aureus and Candida albicans, derivatives with C10 and C12 alkyl chains have shown potent inhibitory effects. nih.gov The interaction with bacterial cell surfaces, a key factor in their antimicrobial action, is dependent on the molecular hydrophobicity conferred by the alkyl chain. mdpi.com Longer alkyl chains generally lead to increased hydrophobicity, which can enhance the compound's ability to adsorb onto and penetrate the bacterial cell membrane. mdpi.com

The mechanism of action is thought to involve damage to the cell membrane through a combination of electrostatic and hydrophobic interactions. nih.gov The positively charged pyridinium head interacts with the negatively charged components of the microbial cell surface, while the hydrophobic tail inserts into the lipid bilayer, disrupting its integrity and leading to cell death.

Table 1: Effect of N-Alkyl Chain Length on Antimicrobial Activity of Chalcone-Based Quaternary Pyridinium Salts

| Compound | Alkyl Chain Length | IC50 (μM) vs. S. aureus | IC50 (μM) vs. E. coli | IC50 (μM) vs. C. albicans |

|---|

Impact on Solvation Behavior

The length of the N-alkyl chain significantly influences the solvation behavior of pyridinium-based ionic liquids. As the alkyl chain length increases, the molar volume of the cation increases, which can lead to a decrease in the charge density on the cation. researchgate.net This alteration in charge density and size affects how the cation interacts with solvent molecules and the corresponding anion.

In aqueous solutions, the hydrophobicity of the pyridinium cation increases with the elongation of the alkyl chain. This increased hydrophobicity can lead to the formation of aggregates or micelles at certain concentrations, a behavior characteristic of surfactants. The critical micelle concentration (cmc) is influenced by the alkyl chain length, with longer chains generally leading to lower cmc values due to the increased hydrophobic driving force for aggregation. scispace.com

Furthermore, the solvation of pyridinium ionic liquids can lead to the organization of the liquid into polar and nonpolar domains, a phenomenon known as mesoscopic segregation. researchgate.net The increasing length of the alkyl chain promotes this segregation, creating nonpolar regions composed of the alkyl tails and polar regions consisting of the pyridinium rings and the anions. researchgate.net This nanostructuring of the liquid is a key factor in determining its macroscopic properties.

Effects of Anion Identity on System Behavior

Modulation of Intermolecular Interactions

The identity of the anion has a profound effect on the intermolecular interactions within a pyridinium-based ionic liquid. researchgate.net The strength of the interaction between the cation and anion is a primary determinant of the system's microscopic organization. researchgate.net Different anions will have varying abilities to form hydrogen bonds and engage in electrostatic interactions, which in turn influences the structure and properties of the ionic liquid.

For instance, studies on N-alkylpyridinium ionic liquids with various anions such as bromide (Br⁻), tetrafluoroborate (B81430) ([BF4]⁻), and bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) have shown significant variations in their vibrational spectra, indicating differences in the cation-anion interaction strength. researchgate.net Anions that can act as strong hydrogen bond acceptors will interact more strongly with the pyridinium cation. nih.gov This interaction strength can influence the degree of mesoscopic segregation of polar and nonpolar domains within the liquid. researchgate.net

In the context of solubility, the choice of anion is critical. For example, exchanging an iodide anion for a hexafluorophosphate (B91526) anion can increase the solubility of a pyridinium salt in certain solvents due to the latter's weaker hydrogen bond accepting ability. nih.gov Quantum mechanical studies on imidazolium-based ionic liquids, which share similarities with pyridinium systems, have shown that the stability of ion-pair-water systems is largely due to electrostatic interactions. nih.gov The nature of the anion dictates the extent of van der Waals forces versus chemical bonding in its interaction with water. nih.gov

Impact on Electrochemical Properties

The anion's identity significantly impacts the electrochemical properties of pyridinium-based ionic liquids, such as their ionic conductivity and electrochemical stability window. The choice of anion can be tailored to optimize these properties for specific applications like batteries and supercapacitors.

The mobility of the ions, a key factor in ionic conductivity, is influenced by the size, shape, and charge distribution of the anion. Smaller anions with a more concentrated charge may interact more strongly with the cation, potentially leading to higher viscosity and lower conductivity. Conversely, larger, more charge-diffuse anions might result in lower viscosity and higher ionic conductivity.

In the context of rechargeable aluminum batteries, the type of anion in the ionic liquid electrolyte is critical. rsc.org Studies have shown that the electrochemical window of the electrolyte can be affected by the reducibility of the halide ions present. rsc.org The concentration of specific chloroaluminate anions, for instance, is a key factor in the performance of these batteries. rsc.org Furthermore, intermolecular interactions, such as CH-π interactions, which can be influenced by the anion, have been shown to alter key electrochemical properties like diffusivity and electron transfer rates in pyridinium-based redox species. researchgate.net

Substituent Effects on the Pyridinium Ring (from related compounds)

The electronic properties of the pyridinium ring can be modulated by the introduction of substituents, which in turn affects the reactivity and interactions of the entire molecule. The nitrogen atom in the pyridine (B92270) ring is electron-withdrawing, making the ring electron-deficient compared to benzene. almerja.net

Electron-donating substituents on the pyridinium ring increase its electron density. This can enhance the strength of cation-π interactions with other aromatic systems. nih.gov Conversely, electron-withdrawing groups decrease the π-electron density, leading to weaker or even repulsive interactions. nih.gov The position of the substituent is also important; substituents at the 2- and 4-positions have a more pronounced effect on the basicity of the pyridine nitrogen than those at the 3-position. almerja.net

The presence of substituents can also influence the susceptibility of the pyridinium ring to chemical reactions. For example, the pyridine ring's ability to support a negative charge facilitates nucleophilic substitution reactions, particularly at the 2- and 4-positions. almerja.net The nature of the substituent can either enhance or diminish this reactivity. Furthermore, the degree of conjugation between a substituent, such as an amino group, and the pyridinium ring can vary depending on its position, affecting intermolecular interactions like hydrogen bonding. mdpi.com

Positional Isomerism and Electronic Properties

Positional isomerism, which involves the differential placement of substituents on a molecular scaffold, can profoundly impact the electronic environment of a molecule. In the context of 1-heptylpyridinium chloride analogues, the position of a second substituent, such as a methyl group, on the pyridinium ring alters the electron density distribution and, consequently, the electronic properties of the cation.

The pyridinium ring is an electron-deficient aromatic system, and the positively charged nitrogen atom significantly influences the chemical shifts of the ring protons in Nuclear Magnetic Resonance (NMR) spectroscopy. The protons in the ortho (C2 and C6), meta (C3 and C5), and para (C4) positions experience this electron-withdrawing effect to varying degrees, leading to their characteristic downfield shifts.

The introduction of an electron-donating group, such as a methyl group, at different positions on the ring perturbs this electronic landscape. The inductive effect of the methyl group leads to a localized increase in electron density, causing a shielding effect on the nearby protons and resulting in an upfield shift in their NMR signals. The magnitude of this shift is dependent on the position of the methyl group relative to the observed proton.

For instance, in a series of 1-heptyl-methylpyridinium chloride isomers, the chemical shifts of the pyridinium protons would be expected to vary as follows:

1-Heptyl-2-methylpyridinium chloride: The methyl group at the C2 position would most significantly shield the adjacent H3 proton and, to a lesser extent, the H6 proton.

1-Heptyl-3-methylpyridinium chloride: A methyl group at the C3 position would primarily shield the neighboring H2 and H4 protons.

1-Heptyl-4-methylpyridinium chloride: The methyl group at the C4 position would exert its shielding effect on the adjacent H3 and H5 protons.

The following interactive table provides hypothetical 1H and 13C NMR chemical shift data for positional isomers of 1-heptyl-methylpyridinium chloride, based on established principles of substituent effects on the pyridinium ring.

| Compound | Position of Methyl Group | Predicted 1H NMR Chemical Shifts (ppm) | Predicted 13C NMR Chemical Shifts (ppm) |

| 1-Heptyl-2-methylpyridinium chloride | 2 | H-3: ~8.3, H-4: ~7.9, H-5: ~7.8, H-6: ~8.8, N-CH2: ~4.8, Me: ~2.8 | C-2: ~155, C-3: ~128, C-4: ~144, C-5: ~129, C-6: ~145, N-CH2: ~60, Me: ~20 |

| 1-Heptyl-3-methylpyridinium chloride | 3 | H-2: ~8.9, H-4: ~8.3, H-5: ~7.8, H-6: ~8.9, N-CH2: ~4.9, Me: ~2.4 | C-2: ~146, C-3: ~138, C-4: ~143, C-5: ~128, C-6: ~145, N-CH2: ~61, Me: ~18 |

| 1-Heptyl-4-methylpyridinium chloride | 4 | H-2,6: ~8.8, H-3,5: ~7.8, N-CH2: ~4.9, Me: ~2.6 | C-2,6: ~145, C-3,5: ~129, C-4: ~158, N-CH2: ~61, Me: ~22 |

Steric Hindrance and Conformational Preferences

The three-dimensional arrangement of atoms in a molecule, or its conformation, is dictated by a delicate balance of electronic and steric factors. In 1-heptylpyridinium chloride analogues, the presence of substituents on the pyridinium ring can introduce steric hindrance, which in turn governs the preferred conformational states.

The rotation around the C-N bond connecting the heptyl group to the pyridinium ring is a key conformational variable. When a bulky substituent is present at the C2 or C6 position (ortho to the nitrogen), significant steric repulsion can arise between this substituent and the N-heptyl chain. This steric clash can lead to a restricted rotation around the C-N bond and the adoption of a preferred conformation that minimizes this unfavorable interaction.

For example, in 1-heptyl-2-methylpyridinium chloride, the methyl group at the C2 position will sterically interact with the methylene (B1212753) group of the heptyl chain attached to the nitrogen. This interaction can raise the energy barrier for rotation around the C-N bond. core.ac.uk The molecule will likely adopt a conformation where the heptyl chain is oriented away from the methyl group to alleviate this steric strain.

In contrast, a methyl group at the C3 or C4 position is further removed from the N-heptyl group and would therefore exert a much smaller steric influence on the conformation around the C-N bond. Consequently, 1-heptyl-3-methylpyridinium chloride and 1-heptyl-4-methylpyridinium chloride would be expected to have a lower rotational barrier and greater conformational flexibility compared to the 2-methyl isomer.

The conformation of the heptyl chain itself is another important consideration. While it is a flexible alkyl chain, its preferred conformations can be influenced by interactions with the pyridinium ring and any substituents present. In the absence of significant steric hindrance, the heptyl chain will likely adopt a staggered conformation to minimize torsional strain.

The following interactive table summarizes the expected steric effects and conformational preferences for positional isomers of 1-heptyl-methylpyridinium chloride.

| Compound | Position of Methyl Group | Expected Steric Hindrance | Predicted Conformational Preference |

| 1-Heptyl-2-methylpyridinium chloride | 2 | High | Restricted rotation around the C-N bond. Heptyl chain oriented away from the C2-methyl group. |

| 1-Heptyl-3-methylpyridinium chloride | 3 | Low | Relatively free rotation around the C-N bond. Staggered conformation of the heptyl chain favored. |

| 1-Heptyl-4-methylpyridinium chloride | 4 | Negligible | Free rotation around the C-N bond. Staggered conformation of the heptyl chain favored. |

It is important to note that while these predictions are based on established chemical principles, detailed experimental and computational studies are necessary to fully elucidate the nuanced structure-property relationships in these specific compounds.

Intermolecular Interactions and Supramolecular Assembly of Pyridinium, 1 Heptyl , Chloride

Detailed Analysis of Cation-Anion Interactions

The interaction between the 1-heptylpyridinium cation and the chloride anion is a primary determinant of the compound's physical and chemical properties. These interactions are not merely simple electrostatic attractions but are nuanced and directional, involving various non-covalent forces.

The chloride anion is often found to be located near the positively charged nitrogen atom and the acidic protons of the pyridinium (B92312) ring. Computational studies on pyridine (B92270) chloronium cations suggest that the N-Cl bond has significant ionic character, and the crystal packing is dominated by halogen bonding interactions between the [(pyridine)Cl]⁺ cation and the Cl⁻ anion. nih.gov Furthermore, anion–π interactions can occur, where the chloride anion is situated above the plane of the pyridine ring. nih.gov In some structures, the chloride anion can be coordinated by multiple hydrogen bonds from the pyridinium ring and adjacent cations. researchgate.net

A study on the hydrochloride salt of a complex organic molecule revealed a half-moon shaped cation enclosing the chloride anion. nih.gov The conformation of the cation and the placement of the anion are thus intricately linked.

Hydrogen bonds between the acidic C-H protons of the pyridinium ring (particularly those at the ortho and para positions) and the chloride anion contribute significantly to the interaction energy. The strength of these interactions is enhanced by the positive charge on the pyridinium ring, which increases the acidity of the ring protons.

Furthermore, anion-π interactions, where the chloride anion interacts with the electron-deficient π-system of the pyridinium ring, can also play a role. The contribution of these different interactions can be dissected using computational methods like Symmetry-Adapted Perturbation Theory (SAPT). mdpi.com

The methylation of the pyridinium cation has been shown to impact the electronic environment of the anion by shielding the cation-anion interactions through a charge-transfer effect, particularly with more basic anions. osti.gov This highlights the tunability of these interactions through chemical modification.

Role of the Heptyl Chain in Aggregate Formation

The heptyl chain of 1-heptylpyridinium chloride is a critical component in driving the formation of aggregates, particularly in aqueous solutions. This long alkyl chain is hydrophobic and seeks to minimize its contact with water molecules.

In dilute aqueous solutions, the 1-heptylpyridinium chloride molecules exist as individual ions. However, as the concentration increases, a point is reached, known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC), where the molecules begin to self-assemble into organized structures called micelles. nih.gov In these micelles, the hydrophobic heptyl chains are sequestered in the core of the aggregate, away from the water, while the charged pyridinium headgroups remain on the surface, interacting with the surrounding water and counterions.

The length of the alkyl chain plays a crucial role in determining the aggregation behavior. Longer alkyl chains generally lead to a lower CMC, as the increased hydrophobicity provides a stronger driving force for aggregation. nih.govnih.gov The presence of the heptyl chain also influences the shape and size of the resulting aggregates.

Principles of Self-Assembly in Concentrated Solutions or at Interfaces

The self-assembly of 1-heptylpyridinium chloride is governed by a delicate balance of intermolecular forces, including hydrophobic interactions, electrostatic interactions, and van der Waals forces. mdpi.com In concentrated solutions, the initial spherical micelles may grow and transform into other morphologies, such as cylindrical micelles or lamellar phases.

At interfaces, such as the air-water interface, 1-heptylpyridinium chloride molecules will orient themselves with the hydrophilic pyridinium headgroup in the aqueous phase and the hydrophobic heptyl tail extending into the air. This arrangement leads to a reduction in the surface tension of the water.

The principles of self-assembly are not limited to aqueous solutions. In non-polar solvents, "reverse" or "inverse" micelles can form, where the polar pyridinium headgroups form the core of the aggregate, encapsulating any polar molecules present, while the heptyl chains extend into the non-polar solvent. The self-assembly of fullerene C60-based amphiphiles, which share similarities with ionic liquids, has been observed in both aqueous and non-aqueous solutions. rsc.org

The presence of other species in the solution, such as salts or other organic molecules, can significantly influence the self-assembly process. For instance, the addition of chloride anions has been shown to affect the formation of self-assembled diphenylalanine peptide nanotubes. nih.gov

Supramolecular Complexation and Host-Guest Chemistry

The unique electronic and structural features of the pyridinium ring make it an interesting component in the field of supramolecular chemistry, particularly in the design of host-guest systems. wikipedia.org

The positively charged pyridinium moiety can act as a recognition site for anions. jlu.edu.cnresearchgate.net This recognition is achieved through a combination of electrostatic interactions and hydrogen bonding. By incorporating a pyridinium unit into a larger molecular framework, synthetic receptors can be designed to selectively bind specific anions.

Pyridinium-based receptors have been developed for a variety of anions, and their recognition properties can be studied using techniques such as NMR and UV-vis titrations. nih.govrsc.org The development of such receptors is a key area of research in supramolecular chemistry with potential applications in sensing, catalysis, and separation technologies. utas.edu.au

Formation of Ordered Adlayers on Surfaces

The formation of ordered adlayers of ionic liquids (ILs) on solid surfaces is a phenomenon of significant scientific interest, driven by the unique physicochemical properties of these compounds and their potential applications in diverse fields such as catalysis, lubrication, and nanoelectronics. The self-assembly of ILs at the solid-liquid or solid-vacuum interface is governed by a complex interplay of intermolecular and surface interactions, leading to the formation of highly structured two-dimensional (2D) arrangements. While specific research on the adlayer formation of 1-heptylpyridinium chloride is limited, extensive studies on analogous alkylpyridinium and other ionic liquids on various substrates, particularly highly oriented pyrolytic graphite (B72142) (HOPG) and gold (Au(111)), provide a robust framework for understanding its likely behavior.

At the interface with a solid substrate, 1-heptylpyridinium chloride is expected to form a well-defined adlayer where the pyridinium cations and chloride anions arrange into ordered, often checkerboard-like, structures. This arrangement is primarily driven by the strong electrostatic interactions between the ions and the surface, as well as van der Waals forces. nih.gov The structure and stability of these adlayers are influenced by several factors, including the nature of the substrate, the length of the alkyl chain on the cation, and the temperature. nih.gov

On atomically flat surfaces like Au(111), ionic liquids commonly form a wetting layer where both cations and anions are in direct contact with the substrate. nih.govnih.gov At room temperature, this initial layer can exist as a 2D liquid, with high molecular mobility. nih.govbeilstein-journals.org Upon cooling, this mobile layer can transition into a more ordered, 2D crystalline or glassy phase. nih.govbeilstein-journals.org The underlying reconstruction of the Au(111) surface can play a significant role in templating the long-range order of the ionic liquid adlayer. beilstein-journals.org

For 1-heptylpyridinium chloride, the heptyl chains are likely to lie flat on the surface, maximizing van der Waals interactions, while the pyridinium rings may adopt a specific orientation relative to the substrate lattice. The chloride anions would then occupy positions that optimize electrostatic interactions with the surrounding cations and the surface.

In situ scanning tunneling microscopy (STM) is a powerful technique for visualizing these adlayer structures with sub-molecular resolution. beilstein-journals.orgresearchgate.net Such studies on similar ionic liquids have revealed detailed information about the unit cell parameters and the orientation of the constituent ions within the adlayer. beilstein-journals.org

The table below presents hypothetical, yet representative, data for the adlayer of 1-heptylpyridinium chloride on Au(111) and HOPG, based on typical values observed for similar short-chain alkyl-substituted ionic liquids.

| Substrate | Technique | Unit Cell Parameters (Representative) | Observations |

| Au(111) | STM | a = 1.2 ± 0.2 nm, b = 2.5 ± 0.3 nm, α = 90 ± 5° | Formation of a well-ordered, checkerboard-like structure of cations and anions is expected, particularly at lower temperatures. The underlying Au(111) reconstruction may influence the long-range order. |

| HOPG | STM | Hexagonal packing, nearest neighbor distance ~0.8 ± 0.1 nm | The heptyl chains are expected to align with the graphite lattice directions. The aromatic pyridinium core interacts with the graphitic surface via π-π stacking. |

Note: The data in this table are representative examples based on studies of similar ionic liquids and are intended to be illustrative for 1-heptylpyridinium chloride in the absence of specific experimental data.

The formation of these ordered structures is a testament to the rich supramolecular chemistry of pyridinium salts. rsc.orgresearchgate.netresearchgate.netnih.gov The balance of electrostatic forces, hydrogen bonding (if applicable with co-adsorbates or surface defects), and van der Waals interactions dictates the final, low-energy configuration of the adlayer. nih.gov The potential-dependent behavior of these adlayers is also a critical aspect, as the application of an electrical potential can induce phase transitions and reorientation of the ions at the interface. researchgate.net

Applications of Pyridinium, 1 Heptyl , Chloride in Advanced Materials Science

Ionic Liquids as Functional Materials

Ionic liquids are salts with melting points below 100°C, a characteristic that Pyridinium (B92312), 1-heptyl-, chloride shares, making it a room-temperature ionic liquid (RTIL). These materials are essentially composed entirely of ions and are valued for their negligible volatility, high thermal stability, and tunable physicochemical properties. The inherent polarity and potential for strong adsorption to surfaces make them suitable for creating advanced functional materials.

Design Principles for Tunable Ionic Liquid Properties

The properties of ionic liquids can be meticulously tuned by modifying the structure of their constituent cations and anions. rsc.orgnih.gov For pyridinium-based ILs like 1-heptylpyridinium chloride, the key design elements are the length of the alkyl chain on the pyridinium cation and the nature of the counter-anion.

Alkyl Chain Length: The heptyl group (a seven-carbon chain) in 1-heptylpyridinium chloride plays a crucial role in determining its physical and chemical properties. Generally, increasing the alkyl chain length in a homologous series of ionic liquids influences properties such as viscosity, density, and miscibility with other substances. nih.govrsc.org A longer alkyl chain, like heptyl, increases the van der Waals interactions, which can affect the organization of the ions in the liquid state and the formation of nonpolar domains. nih.govnih.gov This can influence the IL's effectiveness as a solvent or a component in material formulations. For instance, studies on imidazolium-based ILs show that increasing the alkyl chain length can decrease the cation-anion interaction energy and affect thermophysical properties like density and surface tension. rsc.org While pyridinium-based ILs with alkyl chains are recognized for their potential, those with ester functionalities have shown higher levels of biodegradability compared to their alkyl counterparts. rsc.org

Anion Selection: The chloride anion (Cl⁻) is a simple, spherical halide ion. The choice of anion significantly impacts the properties of the ionic liquid, including its melting point, viscosity, and water miscibility. The interaction between the pyridinium cation and the chloride anion governs the fundamental characteristics of the resulting salt. Halide exchange in pyridinium salts can be accomplished using anion-exchange resins to introduce a variety of other anions, thereby creating a wide range of ionic liquids with different properties from the same cation source. researchgate.net

The interplay between the heptyl chain and the chloride anion defines the specific characteristics of 1-heptylpyridinium chloride, making it a distinct functional material.

Utilization in Composite Materials Development

Ionic liquids, including those based on pyridinium cations, are increasingly used in the development of advanced composite materials. google.com They can act as dispersing agents, plasticizers, or even as a matrix component, enhancing the properties of the final material.

Research into pyridinium-based ILs has demonstrated their potential as friction modifiers and anti-wear additives when mixed with greases. New pyrylium- and pyridinium-based ILs with long alkyl chains have been synthesized and evaluated as additives in naphthenic greases. These studies found that the ILs performed better as friction modifiers than as anti-wear additives, showcasing their ability to alter the surface properties and lubrication performance of the composite grease. The incorporation of conductive polymers like polypyrrole into resistive materials to form conductive polymer composites has also been explored using ionic liquids. google.com Although direct studies on 1-heptylpyridinium chloride in specific composite applications are limited, the principles derived from similar pyridinium ILs suggest its potential utility in creating materials with tailored frictional or conductive properties.

Polymeric and Resin Functionalization

The pyridinium moiety is a versatile functional group for modifying polymers and resins. Its positive charge allows for the creation of materials with ion-exchange capabilities, which are crucial for a variety of applications, particularly in separation and purification processes.

Incorporation into Ion-Exchange Resins

Pyridinium-based functional groups have been successfully incorporated into ion-exchange resins for selective separation of ions. Anion-exchange resins containing a pyridyl nucleus have been found to be highly effective for numerous commercial uses, including water purification and the recovery of valuable metals. google.com

Recent research has focused on developing bifunctional anion-exchange resins from poly(4-vinylpyridine) to enhance the removal of specific ions like Plutonium(IV) from nitric acid solutions. researchgate.net In these resins, a second anion-exchange site is attached to the pyridine (B92270) nitrogen via an alkylene spacer. Studies comparing different spacer lengths and functional groups found that a pyridinium group often showed the highest affinity for Pu(IV). researchgate.net

Furthermore, novel resins fabricated by quaternizing poly(vinylbenzyl chloride-co-divinylbenzene) with substituted pyridines have demonstrated high efficiency in removing hazardous metal ions like Pb(II), Zn(II), Cd(II), and Cu(II) from aqueous solutions. mdpi.com The structure of the pyridinium group and the associated counter-ion were found to significantly influence the sorption efficiency. mdpi.com These findings highlight the potential of incorporating 1-heptylpyridinium groups onto resin backbones to create specialized sorbents for environmental remediation or resource recovery.

| Resin Type | Functional Group | Target Ion | Sorption Capacity/Efficiency |

| VBBr-D4EI | N-decyloxy-1-(pyridin-4-yl)ethaneimine | Pb(II) | 296.4 mg/g |

| VBBr-D4EI | N-decyloxy-1-(pyridin-4-yl)ethaneimine | Zn(II) | 201.8 mg/g |

| Bifunctional Resin | Pyridinium & Trimethylammonium | Pu(IV) | High affinity from 7 M nitric acid |

| This table presents data for novel pyridinium-functionalized resins to illustrate their sorption capabilities for various metal ions. researchgate.netmdpi.com |

Development of Functionalized Membranes

Functionalized membranes are critical for a range of separation technologies. The incorporation of pyridinium groups into polymer membranes creates anion-exchange membranes (AEMs) with tailored properties for selective ion transport.

A significant area of research involves the synthesis of poly(alkyl-biphenyl pyridinium)-based AEMs for permselective anion separation. rsc.orgmdpi.comrsc.org In these studies, a polymer backbone is quaternized with bromoalkanes of varying lengths, including 1-bromopentane (B41390) and 1-bromoheptane (B155011), to introduce the pyridinium functionality. mdpi.comrsc.org Altering the length of the grafted alkyl side chain allows for control over the membrane's hydrophilicity, ion-exchange capacity (IEC), and the formation of ion transport channels. mdpi.com For instance, a membrane quaternized to include a pentyl side chain (QDPAB-C5) exhibited excellent ion flux and high permselectivity for chloride over sulfate (B86663) ions. mdpi.com The use of 1-bromoheptane creates a longer, more hydrophobic side chain, which further modifies the microphase separation structure within the membrane, impacting ion transport. mdpi.com These membranes have shown significant promise for applications like electrodialysis. rsc.org

| Membrane | Key Feature | Application | Performance Highlight |

| QDPAB-C5 | Pentyl side chain on pyridinium | Electrodialysis | Cl⁻/SO₄²⁻ permselectivity of 15 mdpi.com |

| Poly(alkyl-biphenyl pyridinium) | Hydrophobic side chain | Mono-/divalent anion separation | High Cl⁻ flux of 3.37 mol m⁻² h⁻¹ rsc.org |

| BPPO-based AEM | 4-methylpyridine functionalization | Acid Recovery (Diffusion Dialysis) | Separation factor up to 77.61 nih.gov |

| This table summarizes the performance of various pyridinium-functionalized membranes, including those with alkyl side chains relevant to the structure of 1-heptylpyridinium chloride. |

Materials for Separation Technologies

The unique properties of 1-heptylpyridinium chloride and related compounds make them valuable materials for various separation technologies. Their application in ion-exchange resins and functionalized membranes is central to their utility in this field.

Pyridinium-functionalized materials are particularly effective in separation processes driven by ion exchange. As demonstrated in ion-exchange resins, the pyridinium sites can selectively bind target anions, allowing for their removal from complex solutions. researchgate.netseplite.com This is crucial in hydrometallurgy, nuclear waste processing, and wastewater treatment. researchgate.netseplite.com

In membrane-based separations, pyridinium-functionalized AEMs are used in processes like diffusion dialysis and electrodialysis. nih.govmdpi.com In diffusion dialysis for acid recovery, these membranes facilitate the transport of H⁺ ions while retaining metal ions, enabling the separation and reuse of acids from industrial streams. nih.gov In electrodialysis, the membranes are used to separate ions from a solution under the influence of an electric field, a process vital for desalination, and the separation of monovalent and divalent anions. mdpi.comrsc.org The ability to tune the membrane properties by altering the alkyl chain length on the pyridinium cation, such as using a heptyl group, provides a powerful tool for designing highly selective separation systems. mdpi.com

Affinity for Specific Anions in Aqueous Media

There is no publicly available data from scientific studies that quantifies the binding affinity or selectivity of Pyridinium, 1-heptyl-, chloride for various anions such as nitrate, phosphate, or perchlorate (B79767) in aqueous solutions. Research in this specific area would be necessary to understand its potential as an anion receptor or for applications in ion-selective sensors or separation technologies.

Applications of Pyridinium, 1 Heptyl , Chloride in Catalysis

Pyridinium-Based Ionic Liquids as Catalytic Media

The utility of Pyridinium (B92312), 1-heptyl-, chloride as a catalytic medium stems from its inherent characteristics as an ionic liquid. These properties can be finely tuned to create an optimal environment for a variety of chemical transformations.

Ionic liquids like Pyridinium, 1-heptyl-, chloride offer a unique reaction environment due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. The solvent properties of pyridinium-based ionic liquids are significantly influenced by the nature of both the cation and the anion.

The heptyl group on the pyridinium cation imparts a degree of hydrophobicity to the ionic liquid, influencing its miscibility with organic solvents and water. This tunability of solvent properties is crucial for optimizing reaction conditions, facilitating reactant mixing, and simplifying product separation. For instance, in biphasic catalysis, the ionic liquid phase containing the catalyst can be easily separated from the product phase, allowing for efficient catalyst recycling.

Table 1: General Physicochemical Properties of Related Ionic Liquids

| Ionic Liquid | Cation | Anion | Density (g/cm³) | Viscosity (cP) |

| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) | [BMIM] | [BF4] | 1.12 | 104 |

| 1-Hexyl-3-methylimidazolium chloride | [HMIM] | [Cl] | 1.03 | 1450 |

| 1-Butylpyridinium chloride | [C4Py] | [Cl] | 1.08 | - |

Note: This table presents data for related ionic liquids to illustrate the range of properties. Specific data for 1-heptylpyridinium chloride may vary.

The acidity or basicity of the ionic liquid environment can be a critical parameter in many catalytic reactions. The properties of pyridinium-based ionic liquids can be tuned to modulate this aspect. For instance, the acidity of the pyridinium cation can be altered by introducing electron-donating or electron-withdrawing groups to the pyridine (B92270) ring. A study on the effect of methylation on the pyridinium cation revealed that the position of the methyl group influences the electronic environment of the cationic nitrogen, thereby affecting the acidity of the cation. organic-chemistry.org This principle suggests that the catalytic environment provided by 1-heptylpyridinium chloride can be tailored for specific acid- or base-catalyzed reactions.

Furthermore, when combined with Lewis acids such as aluminum chloride (AlCl₃), pyridinium-based ionic liquids can form highly acidic chloroaluminate melts. These systems have been extensively studied for their application in Friedel-Crafts reactions and other acid-catalyzed transformations. The acidity of these melts can be precisely controlled by varying the molar ratio of the pyridinium salt to the Lewis acid, offering a significant advantage over traditional solid acid catalysts.

Role as Catalytic Agents

Beyond its role as a solvent, this compound can actively participate in catalytic cycles, functioning as a catalyst or co-catalyst in various organic reactions.

This compound, particularly in the form of its chloroaluminate derivative, has shown significant potential as a catalyst in alkylation reactions. google.com Friedel-Crafts alkylation, a fundamental process for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring, traditionally employs strong Lewis acids like AlCl₃. libretexts.orgyoutube.comyoutube.com However, these conventional catalysts suffer from drawbacks such as high catalyst consumption, difficulty in separation, and the generation of corrosive waste.

The use of 1-alkylpyridinium chloroaluminate ionic liquids, including those with hexyl and potentially heptyl chains, addresses many of these issues. google.com In these systems, the ionic liquid acts as both the catalyst and the solvent, facilitating a more environmentally benign process. The reaction typically involves the treatment of an aromatic compound with an alkyl halide in the presence of the chloroaluminate ionic liquid. libretexts.org The ionic liquid helps to generate the carbocation electrophile necessary for the substitution reaction. Research has demonstrated the successful alkylation of aromatic hydrocarbons using such catalytic systems. wseas.comresearchgate.net

Table 2: Examples of Alkylation Reactions Catalyzed by Pyridinium-Based Ionic Liquids

| Aromatic Substrate | Alkylating Agent | Catalyst System | Product | Reference |

| Benzene | 2-Chloropropane | 1-Butylpyridinium Chloroaluminate | Cumene | google.com |

| Toluene | 1-Decene | Zeolite Y | Decyltoluene | wseas.com |

| Pyrene | Acetyl chloride | [Emim]Cl/AlCl₃ | 1-Acetylpyrene | researchgate.net |

While direct evidence for the use of this compound in co-catalytic coupling reactions is limited, its structural features suggest a potential role as a phase-transfer catalyst (PTC) or a co-catalyst in transition metal-catalyzed cross-coupling reactions like the Heck and Suzuki reactions. organic-chemistry.orgresearchgate.netresearchgate.netmasterorganicchemistry.comliverpool.ac.uk

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases. princeton.edu Quaternary ammonium (B1175870) salts, which are structurally analogous to N-alkylpyridinium salts, are commonly employed as PTCs. researchgate.net In this role, the lipophilic cation (in this case, the 1-heptylpyridinium cation) can transport an anionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs. This can lead to increased reaction rates and yields.

In the context of palladium-catalyzed cross-coupling reactions, additives are often used to enhance catalyst activity and stability. It is plausible that 1-heptylpyridinium chloride could act as a co-catalyst by promoting the dissolution and activation of the palladium catalyst or by facilitating the transfer of anionic species involved in the catalytic cycle. The chloride anion could also play a role in the activation of certain substrates. The use of ionic liquids in conjunction with palladium catalysts for Heck reactions has been reported to improve catalyst stability and recyclability. researchgate.netresearchgate.net

Electrochemical Studies and Applications of Pyridinium, 1 Heptyl , Chloride

Electrochemical Behavior as Electrolyte Components

The utility of an ionic liquid as an electrolyte is primarily determined by its ability to transport ions, its conductivity, and its stability over a range of electrochemical potentials.

The ionic conductivity of 1-alkylpyridinium halides is influenced by factors such as the size and shape of the cation and anion, the viscosity of the medium, and the temperature. In the case of Pyridinium (B92312), 1-heptyl-, chloride, the conductivity is a result of the movement of the 1-heptylpyridinium cation and the chloride anion under the influence of an electric field.

The length of the alkyl chain on the pyridinium cation plays a crucial role in determining the transport properties. Generally, as the alkyl chain length increases, the van der Waals interactions between the cations also increase, leading to higher viscosity and consequently, lower ionic conductivity. mdpi.comrsc.org Studies on various 1-alkyl-3-methylimidazolium chloride ionic liquids have shown this trend, where longer alkyl chains result in decreased diffusion coefficients. nih.gov While specific data for 1-heptylpyridinium chloride is not abundant, this general relationship is a fundamental aspect of ionic liquid behavior.

The conductivity (σ) of an electrolyte can be described by the following equation, which relates it to the number density of charge carriers (n), the elementary charge (e), and the ionic mobility (μ) of the cation (+) and anion (-):

σ = n+ * e * μ+ + n- * e * μ-

The mobility of the ions is inversely related to the viscosity of the ionic liquid. Research on similar ionic liquids has shown that the diffusion coefficients of the constituent ions decrease with increasing alkyl chain length, which corresponds to an increase in molecular volume and viscosity. mdpi.com

Table 1: General Influence of Alkyl Chain Length on Physicochemical Properties of 1-Alkylpyridinium Halides

| Property | Trend with Increasing Alkyl Chain Length | Rationale |

|---|---|---|

| Viscosity | Increases | Enhanced van der Waals forces between the nonpolar alkyl chains. |

| Ionic Conductivity | Decreases | Reduced ionic mobility due to increased viscosity. |

| Self-Diffusion Coefficient | Decreases | Slower movement of ions through the bulkier medium. mdpi.com |

Note: This table represents general trends observed in families of ionic liquids and is applicable to 1-heptylpyridinium chloride.

The electrochemical window (EW) is a critical parameter for an electrolyte, defining the potential range within which it remains stable without being oxidized or reduced. For 1-alkylpyridinium salts, the anodic limit is typically determined by the oxidation of the halide anion, while the cathodic limit is set by the reduction of the pyridinium cation. scispace.com

For chloride-containing ionic liquids, the anodic limit is generally lower compared to those with more stable anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) due to the relative ease of oxidation of the chloride ion. researchgate.net The cathodic stability is dictated by the reduction of the 1-heptylpyridinium cation. The reduction potential of the pyridinium cation can be influenced by the nature of the electrode material. wpmucdn.comrsc.org

Redox Chemistry of the Pyridinium Cation

The electrochemical behavior of 1-heptylpyridinium chloride is intrinsically linked to the redox properties of the 1-heptylpyridinium cation.

The pyridinium cation can undergo a one-electron reduction to form a neutral pyridinyl radical. batistalab.com This process is often studied using cyclic voltammetry (CV). The reduction potential is sensitive to the substituents on the pyridinium ring and the nature of the electrode surface. wpmucdn.comrsc.orgnih.gov

Studies on various N-substituted pyridinium salts have shown that electron-withdrawing groups on the pyridinium ring can facilitate the reduction by lowering the electron density on the ring, making it more susceptible to electron uptake. qub.ac.uk The reduction process can be reversible or irreversible depending on the stability of the resulting radical and the experimental conditions. wpmucdn.comnih.gov

The general reduction reaction is as follows:

[C₅H₅N-C₇H₁₅]⁺ + e⁻ ⇌ C₅H₅N•-C₇H₁₅

The reduction potential of pyridinium itself has been reported to be around -0.58 V versus a saturated calomel (B162337) electrode (SCE) on a platinum electrode, though this value can shift significantly with different electrode materials. rsc.org The presence of the heptyl group will influence this potential.

The stability of the 1-heptylpyridinium cation under redox conditions is crucial for its application in devices that involve charge-discharge cycles. The pyridinyl radical formed upon reduction can be reactive and may undergo further reactions, such as dimerization or reaction with other species in the electrolyte. nih.gov

The reversibility of the redox process, as observed in cyclic voltammetry, provides an indication of the stability of the reduced species. researchgate.net A highly reversible wave suggests that the pyridinyl radical is stable on the timescale of the CV experiment. The stability is influenced by the structure of the pyridinium salt and the purity of the electrolyte system. nih.gov The presence of impurities, such as water, can affect the stability of the radical species.

Table 2: Factors Influencing the Redox Chemistry of the Pyridinium Cation

| Factor | Influence on Redox Behavior | Reference |

|---|---|---|

| Electrode Material | Can significantly shift the reduction potential and affect reversibility. | wpmucdn.comrsc.org |

| Substituents on Pyridinium Ring | Electron-withdrawing groups generally make reduction easier. | qub.ac.uk |

| Solvent/Supporting Electrolyte | The medium can affect ion pairing and the stability of the redox products. | nih.govresearchgate.net |

| Alkyl Chain Length | Can sterically and electronically influence the ease of reduction and stability of the resulting radical. | nih.gov |

Interfacial Electrochemistry

The behavior of Pyridinium, 1-heptyl-, chloride at the interface between an electrode and the electrolyte is critical for understanding its performance in applications like batteries and capacitors. This involves the formation of an electrical double layer (EDL) and potential adsorption phenomena.

The structure of the EDL is complex and depends on the specific interactions between the 1-heptylpyridinium cations, chloride anions, and the electrode surface. The orientation of the non-spherical 1-heptylpyridinium cation at the interface, with its charged pyridinium head and nonpolar heptyl tail, can lead to the formation of structured layers.

Electrochemical impedance spectroscopy (EIS) is a powerful technique to probe the interfacial properties of electrolytes. scispace.commdpi.comethz.chresearchgate.netrsc.org The impedance spectra can provide information about the double-layer capacitance, charge transfer resistance, and diffusion processes. In ionic liquids, the impedance response is often more complex than in traditional aqueous electrolytes due to their higher viscosity and the potential for specific adsorption of the ions.

Adsorption Phenomena at Electrode Surfaces